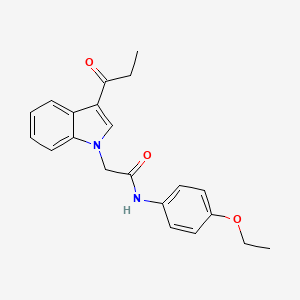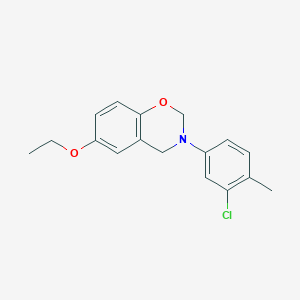
N-(4-Ethoxy-phenyl)-2-(3-propionyl-indol-1-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 3-propanoylindole.
Formation of Intermediate: The 4-ethoxyaniline is reacted with an acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-propanoylindole under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would also include quality control measures to monitor the consistency of the product.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound may find applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as signal transduction, enzyme inhibition, or receptor modulation.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-(3-acetyl-1H-indol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)propionamide
Uniqueness
N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide is unique due to its specific functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds
特性
分子式 |
C21H22N2O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-(3-propanoylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-3-20(24)18-13-23(19-8-6-5-7-17(18)19)14-21(25)22-15-9-11-16(12-10-15)26-4-2/h5-13H,3-4,14H2,1-2H3,(H,22,25) |
InChIキー |
CJZRZJXBMNOYJN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11573642.png)
![2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11573645.png)
![{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B11573652.png)
![1-(4-Tert-butylphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573659.png)


![6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573668.png)
![methyl 4-{7-[(4-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11573669.png)
![7-benzyl-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11573670.png)
![(2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11573671.png)
![cyclohexyl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone](/img/structure/B11573678.png)
![8-fluoro-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11573679.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573685.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573689.png)
